molecular formula C18H10Cl2N2O2S B2716895 2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione CAS No. 337920-14-6

2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione

Cat. No.: B2716895
CAS No.: 337920-14-6
M. Wt: 389.25
InChI Key: VGFOKWNCSUEEDF-UHFFFAOYSA-N
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Description

2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-e][1,3]thiazine core substituted with two 4-chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde with a suitable amine to form an intermediate, which is then subjected to cyclization with sulfur and other reagents to form the thiazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the thiazine ring.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: This compound has a similar core structure but differs in the position and type of substituents.

    3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: Another structurally related compound with different substituents and a piperidinone ring.

Uniqueness

2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione is unique due to its specific substitution pattern and the presence of the thiazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,6-bis(4-chlorophenyl)-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O2S/c19-11-3-1-10(2-4-11)16-21-9-14-15(25-16)18(24)22(17(14)23)13-7-5-12(20)6-8-13/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFOKWNCSUEEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C3C(S2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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